(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid
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Overview
Description
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, or ethanol are frequently used.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .
Scientific Research Applications
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with various biomolecules through its boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the sulfonimidoyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the sulfonimidoyl group, offering different reactivity and applications.
Uniqueness
(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid is unique due to its sulfonimidoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where traditional boronic acids may not be as effective .
Properties
Molecular Formula |
C10H16BNO3S |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
[4-(N-methyl-S-propan-2-ylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO3S/c1-8(2)16(15,12-3)10-6-4-9(5-7-10)11(13)14/h4-8,13-14H,1-3H3 |
InChI Key |
MDUYIENZDBGKCV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=NC)(=O)C(C)C)(O)O |
Origin of Product |
United States |
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